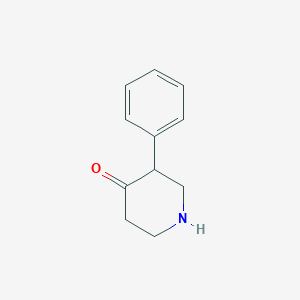

3-Phenyl-4-piperidone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenyl-4-piperidone is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Phenyl-4-piperidone serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic applications, particularly in treating neurological disorders and other diseases.

Therapeutic Applications

- Anticancer Activity : Research indicates that derivatives of this compound can induce autophagic cell death in cancer cells. This mechanism is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

- Antiviral Properties : A study highlighted that alkyl derivatives of 3-phenylpiperidine-2,6-dione exhibited antiviral activity against HIV-1 and other viruses like CVB-2 and HSV-1. The compounds demonstrated moderate protection against these viruses, indicating potential for further development as antiviral agents .

- Neuroleptic Activity : The phenyl-4-piperidinylmethanone moiety has been identified as a neuroleptic pharmacophore. Compounds based on this structure have shown promise in treating psychotic disorders by modulating neurotransmitter systems .

Biological Research

The compound's interactions with neurotransmitter systems make it a focal point for studies related to mood regulation and behavioral effects.

Neurotransmitter Modulation

- Dopamine Receptor Interaction : Certain derivatives have been found to interact with dopamine receptors, suggesting potential applications in treating mood disorders and addiction .

Antimicrobial Activity

- Some derivatives of 3-phenylpiperidine have shown antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Organic Synthesis

In synthetic chemistry, this compound is utilized as a building block for creating more complex organic molecules.

Synthesis Techniques

The compound can be synthesized through various methods, including:

- Shapiro Reaction : This method allows for the formation of 3-phenyl-4-piperidones from acetophenone, showcasing its versatility in organic synthesis .

Case Study 1: Antiviral Screening

A set of derivatives derived from 3-phenylpiperidine was synthesized and tested against multiple viruses. The study found that specific compounds exhibited significant antiviral activity, leading to further investigations into their mechanisms of action and potential clinical applications .

Case Study 2: Neuropharmacological Evaluation

Research evaluating the neuroleptic effects of phenyl-piperidinylmethanones demonstrated their potential to mitigate psychotic symptoms in animal models. The findings support the development of new treatments for schizophrenia and related disorders .

Analyse Des Réactions Chimiques

Acylation Reactions

3-Phenyl-4-piperidone undergoes acylation at the nitrogen or oxygen atoms under varying conditions:

-

N-Acylation : Reacting with acyl halides (e.g., propionyl chloride) in chloroform at 20–25°C yields N-acylated derivatives . Acid addition salts of the piperidinol intermediate require higher temperatures (50–70°C) for efficient acylation .

-

O-Acylation : Using acyl anhydrides (e.g., acetic anhydride) in benzene or toluene at 70–150°C produces 4-acyloxy derivatives .

| Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Product Type |

|---|---|---|---|---|

| Propionyl chloride | Chloroform | 25 | 85–92 | N-Propionyl |

| Acetic anhydride | Toluene | 100 | 78–84 | 4-Acetoxy |

Grignard Additions

The ketone group participates in nucleophilic additions. For example, phenylmagnesium bromide reacts with this compound in THF at 0–5°C to form tertiary alcohols . Subsequent elimination (e.g., using silica gel) yields alkenes, which are hydrogenated to saturated derivatives .

Key Steps :

-

Grignard addition at 0°C → 3-hydroxy-3-phenylpiperidine (85% yield).

-

Acid-mediated elimination → alkene intermediate.

-

Catalytic hydrogenation (Pd/C, H₂) → 3-phenylpiperidine (92% yield) .

Stereoselective Reductions

The 4-keto group is reduced to 4-hydroxypiperidine with stereochemical control:

-

Sodium borohydride in HCl/MeOH at -15°C yields trans -4-hydroxypiperidine (96% selectivity) .

-

Catalytic hydrogenation (PtO₂, H₂) favors cis -diastereomers (Table 1) .

| Reducing Agent | Acid Additive | Temperature (°C) | cis:trans Ratio | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | HCl | -15 | 4:96 | 89 |

| H₂/PtO₂ | None | 25 | 85:15 | 95 |

Functionalization via Nucleophilic Substitution

The ketone enables condensation reactions:

-

Bis-arylidene formation : Reacting with aryl aldehydes (e.g., benzaldehyde) in acetic acid under HCl gas yields 3,5-bis(arylidene)-4-piperidones (70–80% yield) .

-

Thiazole coupling : (2-Aminothiazol-4-yl)-acetyl chloride reacts at 0–5°C in dichloromethane to form cytotoxic derivatives (e.g., 5c , GI₅₀ = 0.15 μM against HeLa cells) .

| Aldehyde Substrate | Product (Yield) | Bioactivity (GI₅₀, μM) |

|---|---|---|

| 4-Fluorobenzaldehyde | 5c (81%) | 0.15 (HeLa), 0.18 (HCT116) |

| 2,4-Dichlorobenzaldehyde | 5g (79%) | 0.21 (HeLa), 0.24 (HCT116) |

Cyclization Reactions

This compound serves as a precursor for heterocycles:

-

Piperazine derivatives : Reacting with diamines under Mitsunobu conditions forms fused bicyclic systems .

-

Spiro compounds : Treatment with hydroxylamine generates spiro-isoxazolidines, useful in CNS drug discovery.

Catalytic Hydrogenation of Derivatives

Hydrogenation of 3,5-bis(arylidene)-4-piperidone derivatives (e.g., 3a–k ) over Pd/C achieves full saturation while preserving stereochemistry (90–95% yield) .

Mechanistic Insights

-

Proteasome inhibition : Derivatives like 5g interact with the 20S proteasome via hydrogen bonding between the C=O group and Thr1 residue .

-

Stereochemical effects : syn-substituted methyl derivatives exhibit 24-fold higher AChE inhibition than anti-isomers due to conformational alignment in the enzyme pocket .

Propriétés

Formule moléculaire |

C11H13NO |

|---|---|

Poids moléculaire |

175.23 g/mol |

Nom IUPAC |

3-phenylpiperidin-4-one |

InChI |

InChI=1S/C11H13NO/c13-11-6-7-12-8-10(11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

Clé InChI |

GCSFYHTYULPVGT-UHFFFAOYSA-N |

SMILES canonique |

C1CNCC(C1=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.